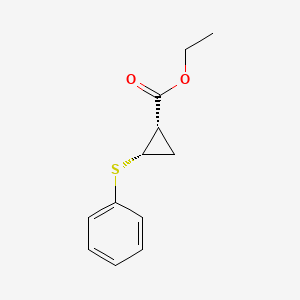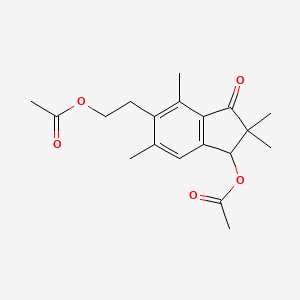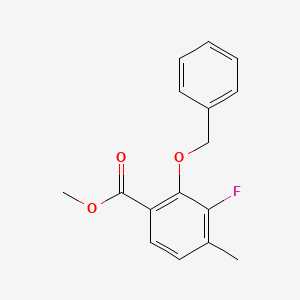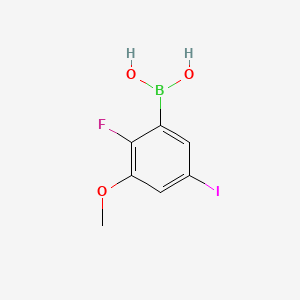
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, iodine, and methoxy groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between a boronic acid derivative and an aryl halide. The reaction is usually catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent . The reaction conditions are mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of molecular probes and imaging agents for biological studies.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and molecular probes. The compound’s unique substituents also influence its reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the iodine substituent.
2-Fluoro-3-methoxyphenylboronic acid: Similar structure but with different substitution pattern.
5-Fluoro-2-methoxyphenylboronic acid: Another similar compound with a different substitution pattern.
Uniqueness
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical reactions and biological interactions. The methoxy group further modulates its chemical behavior, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C7H7BFIO3 |
|---|---|
Molecular Weight |
295.84 g/mol |
IUPAC Name |
(2-fluoro-5-iodo-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
VARNNWBSKJDGSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


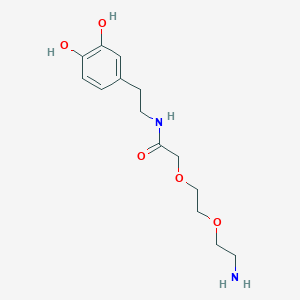
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)

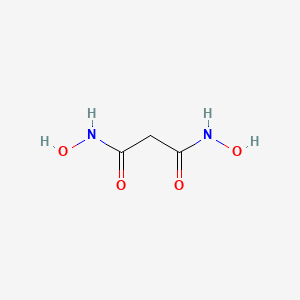
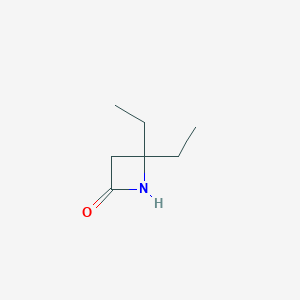
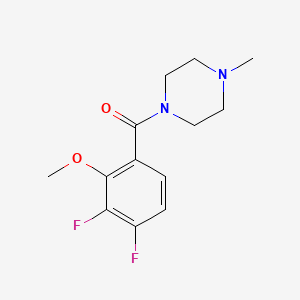
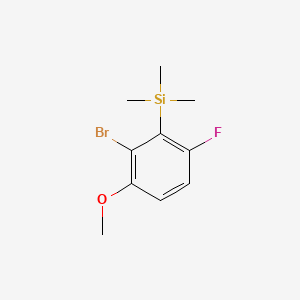
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
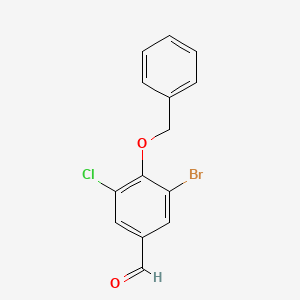
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
